molecular formula C11H10N2OS B14478680 (Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide

(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide

Cat. No.: B14478680
M. Wt: 218.28 g/mol
InChI Key: WVSYETBVBHBSPL-KTKRTIGZSA-N
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Description

(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide is an organic compound characterized by its unique structural features, including a cyano group, a hydroxy group, and a phenyl group attached to a prop-2-enethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enamine Intermediate: The reaction begins with the condensation of an aldehyde with a secondary amine to form an enamine.

    Addition of the Cyano Group: The enamine intermediate is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the cyano group.

    Hydrolysis and Thioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the cyano and hydroxy groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

    2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enamide: Lacks the thioamide group, which may affect its reactivity and applications.

Uniqueness

(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide is unique due to the presence of both the cyano and thioamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for specific applications in research and industry.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-methyl-3-phenylprop-2-enethioamide

InChI

InChI=1S/C11H10N2OS/c1-13-11(15)9(7-12)10(14)8-5-3-2-4-6-8/h2-6,14H,1H3,(H,13,15)/b10-9-

InChI Key

WVSYETBVBHBSPL-KTKRTIGZSA-N

Isomeric SMILES

CNC(=S)/C(=C(/C1=CC=CC=C1)\O)/C#N

Canonical SMILES

CNC(=S)C(=C(C1=CC=CC=C1)O)C#N

Origin of Product

United States

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